(R)-Ibuprofen-d3
Description
Significance of Stable Isotope Labeling in Drug Development and Discovery
Stable isotope labeling is a critical technique that allows researchers to trace the journey of a drug through a biological system. musechem.com By replacing atoms like hydrogen, carbon, or nitrogen with their heavier, stable isotopes (e.g., ²H or deuterium (B1214612), ¹³C, ¹⁵N), scientists can monitor a drug's absorption, distribution, metabolism, and excretion (ADME) with high precision. nih.govmetsol.com This method has significant advantages over older techniques that used radioactive isotopes, as stable isotopes are non-toxic and pose no radiation risk, making them ideal for clinical studies. metsol.com
The primary analytical advantage of stable isotope labeling is its use in conjunction with mass spectrometry (MS). nih.govresearchgate.net A deuterated compound can be easily distinguished from its non-labeled counterpart by its higher mass, allowing it to serve as an ideal internal standard for quantifying drug and metabolite levels in complex biological matrices like plasma or urine. nih.govresearchgate.net This approach improves the accuracy and reproducibility of pharmacokinetic studies. researchgate.net
Furthermore, deuterium substitution at a site of metabolic activity can slow down the rate of metabolic reactions due to the kinetic isotope effect. wikipedia.org The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, requiring more energy to break. informaticsjournals.co.in This can lead to a slower rate of metabolism, potentially improving a drug's half-life, increasing its bioavailability, and reducing the formation of toxic metabolites. dovepress.com This strategy, often called "metabolic switching," has become an important tool in drug design and optimization. nih.govacs.org
| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Significance in Drug Metabolism |
| Bond Energy | Lower | Higher | The C-D bond is more stable and requires more energy to cleave. informaticsjournals.co.in |
| Vibrational Frequency | Higher | Lower | This difference in ground state energy contributes to the kinetic isotope effect. nih.gov |
| Reaction Rate | Faster | Slower (6-10 times more stable) | Metabolism involving C-H bond cleavage is slowed upon deuteration. informaticsjournals.co.in |
Role of Enantiomer-Specific Deuteration in Mechanistic Investigations
Many drugs are chiral and are often administered as a racemic mixture (a 50:50 mix of two enantiomers). However, these enantiomers can have vastly different pharmacological and toxicological profiles within the chiral environment of the body. acs.org One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even contribute to adverse effects (the distomer). wikipedia.org
Enantiomer-specific deuteration is a powerful technique for studying these differences. For some chiral drugs, the enantiomers can interconvert in the body, making it difficult to study their individual properties. nih.gov By strategically placing a deuterium atom at the chiral center, the C-D bond's greater strength can stabilize the configuration and slow down or prevent this chiral inversion. nih.govresearchgate.net This process, known as Deuterium-Enabled Chiral Switching (DECS), allows for the isolation and individual study of each enantiomer's pharmacokinetics and pharmacodynamics. nih.govacs.org
This stabilization enables researchers to:
Investigate the precise metabolic pathways of each enantiomer. nih.gov
Determine which enantiomer is responsible for the therapeutic effect and which may cause toxicity. acs.orgassumption.edu
Understand the mechanisms of enzymes that act stereoselectively. nih.gov
This detailed mechanistic understanding is crucial for the development of safer and more effective single-enantiomer drugs. tandfonline.com
Overview of (R)-Ibuprofen-d3 as a Model Compound in Stereoselective Metabolism Research
This compound, where three hydrogen atoms on the methyl group of the propionic acid side chain are replaced with deuterium, serves as an invaluable tool for studying this stereoselective metabolism. biosynth.com Its utility stems from several key properties:
Analytical Tracer: As a deuterated analog, this compound is widely used as an internal standard in analytical methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). researchgate.netphenomenex.com This allows for the precise and simultaneous quantification of both (R)- and (S)-ibuprofen enantiomers in biological samples, which is essential for detailed pharmacokinetic studies. researchgate.net
Mechanistic Probe: By administering this compound, researchers can track its metabolic fate separately from any co-administered, non-deuterated ibuprofen (B1674241). This allows for the precise measurement of the rate and extent of the chiral inversion to (S)-Ibuprofen-d3.
Studying Enzyme Selectivity: The metabolism of ibuprofen is highly stereoselective. The inversion of the (R)-enantiomer is mediated by alpha-methylacyl-CoA racemase (AMACR). wikipedia.orgpharmgkb.org Subsequent oxidative metabolism is handled mainly by cytochrome P450 enzymes, with CYP2C8 preferentially metabolizing (R)-Ibuprofen and CYP2C9 primarily acting on (S)-Ibuprofen. pharmgkb.orgtandfonline.comnih.gov this compound helps in elucidating the kinetics and contributions of these specific enzymatic pathways. tandfonline.com
| Enzyme | Role in Ibuprofen Metabolism | Enantiomer Selectivity |
| Alpha-methylacyl-CoA racemase (AMACR) | Catalyzes the metabolic chiral inversion. | Converts (R)-Ibuprofen to (S)-Ibuprofen. pharmgkb.orgnih.gov |
| CYP2C9 | Primary enzyme for oxidative metabolism (hydroxylation). | Preferentially metabolizes the (S)-enantiomer. researchgate.nettandfonline.comnih.gov |
| CYP2C8 | Also involved in oxidative metabolism. | Preferentially metabolizes the (R)-enantiomer. researchgate.nettandfonline.comnih.gov |
Through its use as a stable isotope-labeled standard and metabolic probe, this compound has been instrumental in building a comprehensive understanding of the complex, stereoselective pharmacokinetics that govern the action of one of the world's most common drugs.
Properties
CAS No. |
121702-86-1 |
|---|---|
Molecular Formula |
C13H15O2D3 |
Molecular Weight |
209.31 |
Appearance |
White Low Melting Solid |
melting_point |
50-52°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
51146-57-7 (unlabelled) |
Synonyms |
(R)-(-)-Ibuprofen-d3; (αR)-α-(Methyl-d3)-4-(2-methylpropyl)benzeneacetic Acid; (-)-Ibuprofen-d3; (R)-2-(4-Isobutylphenyl)propanoic Acid-d3; R-(-)-p-Isobutylhydratropic Acid-d3 |
tag |
Ibuprofen Impurities |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control of R Ibuprofen D3
Approaches to Deuterium (B1214612) Incorporation at the C-3 Methyl Position
The introduction of deuterium at the C-3 methyl group of (R)-ibuprofen is a critical step in the synthesis of (R)-Ibuprofen-d3. Various methods have been developed to achieve this specific labeling.
One common strategy involves the use of deuterated reagents during the synthesis. For instance, the synthesis of (ar, 3,3,3-²H₇)-ibuprofen has been described using (²H₃)-CH₃I (deuterated methyl iodide) in place of CH₃I. osti.gov This approach allows for the direct incorporation of a trideuterated methyl group at the desired position.
Furthermore, iridium-catalyzed hydrogen isotope exchange (HIE) reactions have been explored for deuterium labeling of drug-like molecules. snnu.edu.cn These methods can offer high regioselectivity for deuterium incorporation. snnu.edu.cn For example, rhodium-catalyzed 1,4-H/D delivery has been demonstrated for the precise integration of deuterium at the benzylic site of ibuprofen (B1674241) using D₂O as the deuterium source in a sustainable manner. researchgate.net
Enantioselective Synthesis Strategies for the (R)-Configuration
Achieving the correct (R)-configuration is paramount in the synthesis of this specific enantiomer of deuterated ibuprofen. Several enantioselective strategies have been developed for the synthesis of profens like ibuprofen. These methods can be broadly categorized into asymmetric synthesis and kinetic resolution. scielo.br
Asymmetric Synthesis: This approach involves creating the chiral center with the desired stereochemistry from a prochiral starting material. scielo.br
Catalytic Asymmetric Hydrocarboxylation: A two-step method has been reported for the enantioselective synthesis of ibuprofen and its analogs. This process involves an enantioselective hydroboration reaction catalyzed by cationic rhodium BINAP complexes to establish the stereochemistry, followed by homologation. This method can yield products with up to 97% enantiomeric excess (ee). capes.gov.bracs.org
Asymmetric Hydrovinylation: A three-step procedure starting from vinyl arenes can produce 2-arylpropionic acids in high yields, regioselectivities, and enantioselectivities (>97% ee). nih.gov
Enantiodivergent Synthesis: It is possible to synthesize both (R)- and (S)-enantiomers of ibuprofen from a single chiral starting material, such as (2S,3S)-3-phenylglycidol. clockss.org By carefully choosing reagents and reaction conditions, the synthesis can be directed towards the desired (R)-enantiomer. clockss.org
Kinetic Resolution: This technique relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. scielo.br
Enzymatic Esterification: Lipases, such as those from Candida cylindracea or Rhizomucor miehei, can be used to selectively esterify one enantiomer of ibuprofen, leaving the other unreacted. scielo.brnih.gov For example, Candida cylindracea lipase (B570770) shows a high preference for the S(+)-enantiomer, allowing the R(-)-enantiomer to be isolated. nih.gov Similarly, Novozym® 435 has been used for the kinetic resolution of racemic ibuprofen through esterification. conicet.gov.ar
Dynamic Kinetic Resolution (DKR): This method combines enantioselective reaction with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. Base-catalyzed racemization of (R)-ibuprofen ester has been studied to be integrated with lipase-catalyzed enantioselective hydrolysis for the production of (S)-ibuprofen, and similar principles can be applied to obtain the (R)-enantiomer. researchgate.net
Stereochemical Purity Assessment in Deuterated Chiral Syntheses
Ensuring the stereochemical purity of the final this compound product is crucial for its intended use in precise metabolic studies. Several analytical techniques are employed to determine the enantiomeric excess (ee) of the synthesized compound.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a common and effective method for separating and quantifying enantiomers. This can be achieved using chiral stationary phases (CSPs) or by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a standard column. scielo.brmdpi.com For example, the enantiomers of ibuprofen can be derivatized with (S)-NEA and analyzed by HPLC. mdpi.com
Gas Chromatography (GC): Similar to HPLC, chiral GC can be used to separate enantiomers. Derivatization of the ibuprofen enantiomers, for instance, by forming diastereomeric menthyl esters, allows for their separation and quantification on a chiral stationary phase. nih.gov Stereoselective gas chromatography-mass spectrometry (GC-MS) is particularly powerful for analyzing deuterated compounds, allowing for the simultaneous determination of enantiomeric composition and deuterium content. nih.govnih.govnih.gov
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for stereochemical analysis.
Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be reacted with the chiral ibuprofen to form diastereomeric esters. wiley-vch.de The different chemical environments of the nuclei in these diastereomers result in distinct signals in the ¹H or ¹⁹F NMR spectra, allowing for the determination of enantiomeric excess. wiley-vch.de
Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent can induce chemical shift differences between the enantiomers in the NMR spectrum.
Residual Dipolar Couplings (RDCs): An NMR-based method using a chiral liquid crystal medium, such as poly-γ-benzyl-L-glutamate (PBLG), can be used to measure residual dipolar couplings. researchgate.net By comparing the experimentally measured RDCs with those calculated for the lowest energy conformers of each enantiomer, the absolute stereochemistry can be determined. researchgate.net
Research Findings on Stereochemical Purity Assessment:
| Analytical Technique | Principle | Application Example for Ibuprofen | Reference |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase or separation of diastereomeric derivatives. | Separation of ibuprofen enantiomers after derivatization with (S)-NEA. | mdpi.com |
| Chiral GC-MS | Separation of enantiomers on a chiral column followed by mass spectrometric detection. | Simultaneous determination of enantiomeric composition and deuterium content of ibuprofen and its metabolites. | nih.govnih.govnih.gov |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR signals. | Use of Mosher's acid to form diastereomeric esters for ee determination. | wiley-vch.de |
| NMR with Residual Dipolar Couplings | Measurement of dipolar couplings in a chiral orienting medium to determine absolute stereochemistry. | Use of PBLG liquid crystal to differentiate (R)- and (S)-ibuprofen. | researchgate.net |
Analytical Applications of R Ibuprofen D3 As a Research Standard
Utility as a Stable Isotope Internal Standard in Mass Spectrometry
In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery, thereby correcting for variations during sample preparation and analysis. oup.com Stable isotope-labeled compounds, such as (R)-Ibuprofen-d3, are considered the gold standard for internal standards in mass spectrometry-based assays. cerilliant.comcaymanchem.com Because its physical and chemical properties are nearly identical to the endogenous (R)-ibuprofen, it can accurately account for matrix effects and procedural losses, leading to highly accurate and precise measurements. oup.comresearchgate.net The mass difference of three daltons (due to the three deuterium (B1214612) atoms) allows the mass spectrometer to differentiate it from the unlabeled analyte while ensuring their chromatographic and extraction behaviors are virtually identical. nih.govosti.gov This makes it an indispensable tool for demanding applications in pharmaceutical research, clinical toxicology, and forensic analysis. cerilliant.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development
This compound is frequently employed in the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the enantioselective determination of ibuprofen (B1674241). dntb.gov.ua The development of such methods is crucial for understanding the distinct behaviors of the (S)- and (R)-enantiomers. In a typical method, a chiral stationary phase is used to achieve chromatographic separation of the enantiomers.
For instance, a validated chiral LC-MS/MS method for quantifying ibuprofen enantiomers in dog plasma used (S)-(+)-ibuprofen-d3 as one of the internal standards. dntb.gov.uamdpi.com The method operated in negative ionization mode, monitoring specific mass transitions (multiple reaction monitoring, MRM) to ensure specificity and sensitivity. The use of a deuterated internal standard is paramount for the method's robustness, compensating for any variability in the extraction and ionization processes. dntb.gov.uaresearchgate.netnih.gov Research has shown that methods using stable-isotope labeled internal standards are preferred for their reliability. oup.com
Below is a table summarizing typical parameters used in LC-MS/MS method development for ibuprofen enantiomers, highlighting the role of the deuterated standard.
| Parameter | Example Value/Condition | Purpose in Method Development |
| Chromatography Column | Chiral Stationary Phase (e.g., CHIRALCEL® OJ-3R, 150 × 4.6 mm, 3 µm) dntb.gov.uamdpi.com | To achieve separation of (R)- and (S)-ibuprofen enantiomers. |
| Mobile Phase | Isocratic mixture of methanol (B129727) and water with 0.008% formic acid dntb.gov.uamdpi.com | To elute the analytes from the column with optimal separation and peak shape. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) dntb.gov.uaresearchgate.netnih.gov | To generate deprotonated molecules [M-H]⁻ for mass analysis, which is effective for acidic molecules like ibuprofen. |
| Mass Transition (Analyte) | m/z 205.1 → 160.9 dntb.gov.uaresearchgate.netnih.gov | Specific precursor-to-product ion transition for quantifying unlabeled ibuprofen enantiomers. |
| Mass Transition (IS) | m/z 208.1 → 163.9 (for Ibuprofen-d3) dntb.gov.uaresearchgate.netnih.gov | Specific transition for the deuterated internal standard, allowing it to be detected independently from the analyte. |
| Internal Standard | (R)- or (S)-Ibuprofen-d3 dntb.gov.uabmj.com | To correct for variability in sample preparation (e.g., liquid-liquid extraction) and instrument response. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
This compound is also integral to the development of gas chromatography-mass spectrometry (GC-MS) methods. cerilliant.com For GC-MS analysis, volatile derivatives of ibuprofen are typically required. This derivatization step can introduce variability, making a stable isotope-labeled internal standard essential for accurate quantification.
In one such method, ibuprofen was extracted from plasma and derivatized using pentafluorobenzyl (PFB) bromide to make it suitable for GC analysis. researchgate.net The use of [α-methyl-2H3]ibuprofen (ibuprofen-d3) as the internal standard was critical. researchgate.net The analysis was performed using selected-ion monitoring (SIM) or selected-reaction monitoring (SRM) to detect the specific ions corresponding to the analyte and the internal standard. researchgate.netresearchgate.net
A study on the metabolic chiral inversion of (R)-ibuprofen utilized a stereoselective GC-MS methodology with specific deuterium labeling to trace the fate of the compound. nih.govosti.gov This approach allowed researchers to follow the enantiomeric composition and deuterium content of the drug and its metabolites over time. nih.govosti.gov
The table below outlines key aspects of GC-MS method development involving this compound.
| Parameter | Example Value/Condition | Purpose in Method Development |
| Derivatization Agent | Pentafluorobenzyl (PFB) bromide or N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) researchgate.net | To increase the volatility and thermal stability of ibuprofen for GC analysis. |
| Extraction | Liquid-liquid extraction with ethyl acetate (B1210297) researchgate.net | To isolate the analyte and internal standard from the biological matrix. |
| Ionization Mode | Electron-Capture Negative-Ion Chemical Ionization (ECNICI) researchgate.net | A sensitive ionization technique for electrophilic derivatives like PFB esters. |
| MS Mode | Selected-Ion Monitoring (SIM) or Selected-Reaction Monitoring (SRM) researchgate.netresearchgate.net | For highly selective and sensitive detection of target ions, minimizing background interference. |
| Mass Transition (Analyte) | m/z 205 → 161 researchgate.netresearchgate.net | Specific fragmentation pathway monitored for the unlabeled ibuprofen derivative. |
| Mass Transition (IS) | m/z 208 → 164 researchgate.netresearchgate.net | Specific fragmentation pathway for the deuterated internal standard derivative. |
Quantitative Analysis in Complex Biological Matrices for Research
The accurate measurement of drug concentrations in complex biological matrices like plasma, urine, and tissue is fundamental to pharmaceutical research. This compound is essential for this purpose, enabling researchers to reliably quantify (R)-ibuprofen levels. cerilliant.com Biological samples contain numerous endogenous compounds that can interfere with analysis, a phenomenon known as the matrix effect. Using a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects, as the standard is affected in the same way as the analyte. mdpi.comnih.gov
Research studies have successfully used this compound to quantify ibuprofen enantiomers in human and animal plasma and urine. nih.govresearchgate.netnih.gov For instance, after administering a mixture of (R)-ibuprofen and (R)-[3,3,3-2H3]ibuprofen to human volunteers, researchers were able to track the concentrations of both the labeled and unlabeled drug in serum and its metabolites in urine over 24 hours. nih.govosti.gov This allowed for precise pharmacokinetic profiling and investigation of metabolic pathways. The method's accuracy, with deviations often below 15%, and high recovery rates underscore the value of the deuterated standard in producing reliable data from complex samples. researchgate.netmdpi.com
Application in Analytical Method Development and Validation for Metabolic Studies
This compound is a powerful tool in metabolic studies, particularly for investigating the phenomenon of chiral inversion. nih.gov In humans, the less active (R)-ibuprofen can be converted into the more pharmacologically active (S)-ibuprofen. nih.govnih.govmdpi.com Understanding the mechanism and extent of this inversion is critical.
By administering deuterated (R)-ibuprofen, researchers can distinguish the newly formed (S)-ibuprofen (derived from the deuterated (R)-enantiomer) from any (S)-ibuprofen that was administered directly. Studies using (R)-[3,3,3-2H3]ibuprofen have provided significant mechanistic insights. nih.govnih.gov For example, it was demonstrated that the conversion of (R)-ibuprofen to (S)-ibuprofen occurs with complete retention of the deuterium atoms. nih.govosti.gov This finding ruled out a metabolic pathway involving a 2,3-dehydroibuprofen intermediate. nih.govnih.gov Furthermore, these studies showed that the chiral inversion was not subject to a discernible deuterium isotope effect, meaning the labeled and unlabeled forms were metabolized similarly. nih.govosti.gov
Such studies are foundational for validating analytical methods designed to assess drug metabolism and for providing a deeper understanding of the stereoselective disposition of chiral drugs. dntb.gov.ua
Mechanistic Studies of Chiral Inversion Utilizing R Ibuprofen D3
Elucidation of Enzymatic Pathways for R- to S-Ibuprofen Conversion
The metabolic conversion of (R)-ibuprofen to (S)-ibuprofen is a unidirectional process mediated by a series of enzymatic reactions. acs.orgscielo.br This inversion significantly contributes to the anti-inflammatory and analgesic properties of racemic ibuprofen (B1674241), as the (S)-enantiomer is a much more potent inhibitor of cyclooxygenase (COX) enzymes. mdpi.com The use of isotopically labeled compounds like (R)-Ibuprofen-d3 has been pivotal in tracing the metabolic fate of the (R)-enantiomer and understanding the enzymatic machinery involved.
Role of Acyl-CoA Thioester Intermediates in Inversion Mechanisms
A key step in the chiral inversion of (R)-ibuprofen is its stereoselective activation to a coenzyme A (CoA) thioester. scielo.brnih.gov This reaction is catalyzed by an acyl-CoA synthetase, which specifically acts on the (R)-enantiomer. scielo.brnih.gov The formation of (R)-ibuprofenoyl-CoA is an essential prerequisite for the subsequent epimerization. researchgate.net Studies have shown that this activation is an ATP- and Mg2+-dependent process. researchgate.netresearchgate.net The (S)-enantiomer does not significantly form a CoA thioester, which explains the unidirectional nature of the inversion. scielo.br Once formed, the (R)-profenoyl-CoA intermediate undergoes racemization to the (S)-thioester, which is then hydrolyzed to release the active (S)-ibuprofen. scielo.brresearchgate.net
Investigations of Enzyme-Mediated Stereoselective Transformation
The stereoselectivity of the chiral inversion process is tightly controlled by specific enzymes. scielo.br The initial activation is governed by an R-selective acyl-CoA synthetase. nih.gov Following the formation of the (R)-ibuprofenoyl-CoA thioester, an enzyme known as 2-arylpropionyl-CoA epimerase (ACE) is believed to catalyze the epimerization to the (S)-thioester. researchgate.net The final step involves the hydrolysis of the (S)-ibuprofenoyl-CoA by a thioesterase to yield (S)-ibuprofen. scielo.br In vitro studies using rat liver homogenates have demonstrated that the inversion of (R)- to (S)-ibuprofen requires the presence of CoA and ATP as cofactors, further supporting the proposed enzymatic pathway. nih.gov The enzyme α-methylacyl-CoA racemase (AMACR) has also been implicated in the chiral inversion pathway of 2-arylpropionic acid NSAIDs. researchgate.netresearchgate.net
Deuterium (B1214612) Isotope Effects on Chiral Inversion Kinetics
The use of deuterium-labeled compounds such as this compound allows for the investigation of kinetic isotope effects (KIEs), which can provide valuable information about the rate-limiting steps in a reaction. libretexts.orgwikipedia.org A KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes.
Comparative Analysis of Isotope Effects Across Different Biological Systems (Non-Clinical)
Studies in rats using cryopreserved hepatocytes have been employed to investigate the inhibition of chiral inversion. nih.gov These in vitro systems allow for the screening of compounds that may compete for the same enzymatic pathways as ibuprofen. nih.gov While direct comparative data on isotope effects of this compound across different non-clinical biological systems is limited in the provided search results, the methodology using rat hepatocytes demonstrates a viable non-clinical model for such investigations. nih.gov The extent of chiral inversion can vary between species, suggesting that the activity and specificity of the involved enzymes, such as acyl-CoA synthetase and epimerase, may differ. researchgate.netresearchgate.net
Stereochemical Fate of Deuterium Label during Inversion Processes
The position of the deuterium label in this compound is crucial for tracking the stereochemical changes during inversion. Studies using (R)-[3,3,3-2H3]ibuprofen, where the deuterium atoms are on the methyl group, have shown that the conversion to (S)-ibuprofen proceeds with complete retention of these deuterium atoms. nih.govosti.gov This indicates that the methyl group is not directly involved in the inversion mechanism and rules out a desaturation/reduction sequence involving a 2,3-dehydroibuprofen intermediate. nih.govosti.gov
Conversely, when the deuterium is placed at the C-2 chiral center, as in (R)-[2-2H]ibuprofen, the inversion process leads to the loss of this deuterium atom. nih.gov This occurs because the mechanism involves the formation of an enolate tautomer of the ibuprofen-CoA thioester, which is a symmetrical intermediate. nih.gov The subsequent protonation (or deuteration, depending on the solvent) to form the (S)-enantiomer does not retain the original deuterium at the C-2 position.
Table 1: Summary of Mechanistic Findings from this compound Studies
| Aspect Investigated | Deuterium Label Position | Key Finding | Citation |
| Enzymatic Pathway | Not specified in detail for d3, but general pathway established | Involves stereoselective formation of (R)-ibuprofenoyl-CoA, followed by epimerization and hydrolysis. | scielo.brnih.govresearchgate.net |
| Isotope Effect on Kinetics | C-2 (as part of R-[2H5]ibuprofen) | No measurable kinetic deuterium isotope effect on the overall chiral inversion reaction. | nih.gov |
| Stereochemical Fate of Deuterium | β-methyl (C-3) | Complete retention of deuterium during conversion to (S)-ibuprofen. | nih.govosti.gov |
| Stereochemical Fate of Deuterium | C-2 | Quantitative loss of the deuterium atom during inversion. | nih.gov |
Pharmacokinetic and Metabolic Research Applications of R Ibuprofen D3 Non Clinical Focus
Tracer Studies for Drug Disposition and Biotransformation in Experimental Models
The use of (R)-Ibuprofen-d3 as a tracer is a cornerstone of non-clinical pharmacokinetic studies. Its distinct mass allows it to be differentiated from its non-labeled counterpart, enabling detailed investigation into how the body processes the drug.
In non-human experimental models, this compound is employed to study the dynamics of absorption and distribution. Following oral administration in animal models, such as beagle dogs, the absorption of ibuprofen (B1674241) is rapid and extensive. researchgate.netnih.gov While specific studies focusing solely on the absorption and distribution of this compound are not detailed in the provided results, the methodology for such studies is established. For instance, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of (S)-(+)- and (R)-(-)-Ibuprofen in dog plasma utilizes (S)-(+)-ibuprofen-d3 as an internal standard, highlighting the utility of deuterated analogs in pharmacokinetic analysis. researchgate.netnih.gov These studies are crucial for understanding how the compound moves from the site of administration into the bloodstream and subsequently into various tissues. The process of distribution involves the drug's movement to and from the site of measurement, which is typically the bloodstream. gardner-webb.edu
This compound is instrumental in mapping the excretion pathways and identifying the metabolites of ibuprofen. biosynth.com Ibuprofen is almost entirely metabolized before excretion, with very little of the unchanged drug found in urine. nih.govpharmgkb.org The primary route of elimination is through oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of inactive metabolites. nih.gov
The major metabolites found in urine are carboxy-ibuprofen and 2-hydroxy-ibuprofen, along with their corresponding acyl glucuronides. nih.gov These two metabolites account for approximately 37% and 25% of an administered dose, respectively. nih.gov Smaller quantities of other hydroxylated metabolites, such as 3-hydroxy-ibuprofen and 1-hydroxy-ibuprofen, have also been identified. nih.govpharmgkb.org Studies utilizing deuterated ibuprofen have been pivotal in identifying and quantifying these metabolites in biological fluids like urine. nih.govresearchgate.net
Table 1: Major Urinary Metabolites of Ibuprofen
| Metabolite | Percentage of Administered Dose |
| Carboxy-ibuprofen | ~37% nih.gov |
| 2-hydroxy-ibuprofen | ~25% nih.gov |
This table is based on data for ibuprofen in general, as specific quantitative excretion data for this compound was not available in the search results.
Absorption and Distribution Dynamics in In Vitro and In Vivo Non-Human Models
Investigation of Species-Specific Metabolic Differences Using Deuterated Probes
Deuterated compounds like this compound are critical for investigating species-specific differences in drug metabolism. nih.gov The metabolic pathways and the rate of metabolism of ibuprofen can vary significantly between different animal species and humans. researchgate.net For example, the chiral inversion of (R)-ibuprofen to the pharmacologically active (S)-ibuprofen is a well-documented phenomenon that exhibits species specificity. researchgate.netresearchgate.net
In rats, deuterium (B1214612) labeling studies have been employed to elucidate the mechanism of this chiral inversion. nih.gov These studies have shown that the inversion process involves the formation of a coenzyme A thioester of (R)-ibuprofen. nih.gov Such detailed mechanistic insights are essential for extrapolating data from animal models to humans. The differences in metabolic routes are also evident in the enzymes involved; for instance, in humans, (S)-ibuprofen metabolism is predominantly handled by CYP2C9, while (R)-ibuprofen is more reliant on CYP2C8. nih.govpharmgkb.org Understanding these species-specific metabolic profiles is crucial for the preclinical assessment of drug candidates. nih.gov
In Vitro Metabolic Profiling and Enzyme Inhibition Studies Using Labeled Substrates
This compound is a valuable tool for in vitro studies aimed at characterizing the metabolic profile of ibuprofen and its potential for enzyme inhibition. nih.gov These studies often utilize liver microsomes or hepatocytes from different species to identify the enzymes responsible for metabolizing the drug and to screen for potential drug-drug interactions. nih.gov
The use of labeled substrates allows for precise measurement of metabolite formation and the determination of kinetic parameters. For example, in vitro studies have confirmed that while CYP2C9 can metabolize both enantiomers of ibuprofen, CYP2C8 shows a preference for the 2-hydroxylation of (R)-ibuprofen. nih.gov At higher concentrations, other enzymes like CYP3A4 and CYP2C19 also contribute to ibuprofen's metabolism. nih.govpharmgkb.org Furthermore, deuterated standards are essential in LC-MS/MS methods used to quantify ibuprofen enantiomers and their metabolites in these in vitro systems. researchgate.netnih.gov
Table 2: Cytochrome P450 Enzymes Involved in Ibuprofen Metabolism
| Enzyme | Role in Ibuprofen Metabolism | Stereoselectivity |
| CYP2C9 | Major enzyme for metabolism of (S)-ibuprofen nih.govpharmgkb.org | Preferentially metabolizes (S)-ibuprofen nih.govresearchgate.net |
| CYP2C8 | Plays a role in the metabolism of (R)-ibuprofen nih.govpharmgkb.org | Preferentially metabolizes (R)-ibuprofen nih.govpharmgkb.org |
| CYP3A4 | Contributes to 2-hydroxylation at high concentrations nih.govpharmgkb.org | Not specified |
| CYP2C19 | Plays a minor role nih.govpharmgkb.org | Not specified |
This table summarizes the involvement of various CYP enzymes in the metabolism of ibuprofen enantiomers.
Advanced Spectroscopic and Chromatographic Techniques for Studying R Ibuprofen D3
Development of Chiral Chromatographic Methods for Enantiomeric Separation and Purity Determination
The separation of ibuprofen's enantiomers, (R)-Ibuprofen and (S)-Ibuprofen, is crucial as the (S)-enantiomer is responsible for the primary anti-inflammatory activity. nih.gov The introduction of a deuterium (B1214612) label in (R)-Ibuprofen-d3 necessitates robust chromatographic methods to resolve these enantiomers and confirm enantiomeric purity. High-performance liquid chromatography (HPLC) is a predominant technique for this purpose. scielo.br
Chiral stationary phases (CSPs) are central to the direct enantiomeric separation of ibuprofen (B1674241). scielo.br Cellulose-based CSPs, such as Chiralcel OJ-H, which consists of cellulose (B213188) tris(4-methylbenzoate) coated on silica (B1680970) gel, have proven effective. oup.com A typical mobile phase for such a separation might consist of a mixture of n-hexane, 2-propanol, and trifluoroacetic acid. oup.com The use of reversed-phase HPLC with a (3R,4S)-4-(3,5-dinitrobenzamido)-3-(3-(trioxysilyl)-propyl)-1,2,3,4-tetrahydrophenanthrene chiral stationary phase has also been successfully developed and validated. nih.gov
Another approach involves indirect separation, where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.govpublish.csiro.au However, direct methods using CSPs are often preferred to avoid potential inaccuracies introduced during the derivatization step. oup.com Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the purification of ibuprofen enantiomers, offering advantages in terms of speed and reduced solvent consumption. In one study, preparative SFC successfully purified (R)- and (S)-ibuprofen enantiomers with high enantiomeric excess.
The table below summarizes various chiral chromatographic methods used for the separation of ibuprofen enantiomers.
| Chromatographic Technique | Chiral Stationary Phase (CSP)/Column | Mobile Phase | Detection | Key Findings |
| HPLC | Chiralcel OJ-H (cellulose tris(4-methylbenzoate)) oup.com | n-hexane–2-propanol–trifluoroacetic acid (98:2:0.1, v/v/v) oup.com | UV (254 nm) oup.com | Achieved baseline resolution of enantiomers. oup.com |
| HPLC | (3R,4S)-4-(3,5-dinitrobenzamido)-3-(3-(trioxysilyl)-propyl)-1,2,3,4-tetrahydrophenanthrene [(R,R)-Whelk-O2] nih.gov | ethanol-water (30 + 70, v/v) containing 100 mM ammonium (B1175870) acetate (B1210297) nih.gov | UV (220 nm) nih.gov | Validated for the determination of enantiomers in bulk and tablet forms. nih.gov |
| HPLC-MS/MS | CHIRALCEL® OJ-3R (150 × 4.6 mm, 3 µm) mdpi.com | 0.008% formic acid in water–methanol (B129727) (v/v) mdpi.com | ESI-MS/MS mdpi.com | Simultaneous separation and quantification of ibuprofen enantiomers in plasma. mdpi.com |
| SFC | Chiralcel OX-H® | CO2 and 0.2% MIPA in methanol | Not specified | Successful purification of (R)- and (S)-ibuprofen with 95.1% and 99.3% enantiomeric excess, respectively. |
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Labeling Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the position and extent of deuterium incorporation in this compound. Both ¹H NMR and ²H NMR spectroscopy are employed for this purpose.
In ¹H NMR, the absence or significant reduction of a signal at the chemical shift corresponding to the protons that have been replaced by deuterium provides direct evidence of successful labeling. rsc.org For instance, in this compound, where the three protons of the methyl group at the chiral center are substituted with deuterium, the corresponding proton signal would be absent or greatly diminished in the ¹H NMR spectrum.
²H NMR spectroscopy directly detects the deuterium nuclei, providing a definitive confirmation of deuteration. nih.gov The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for straightforward spectral interpretation. This technique is particularly useful for determining the isotopic enrichment and ensuring that the deuterium label is at the intended position. Solid-state ²H NMR has also been utilized to study the dynamics of the carboxylic group in deuterated ibuprofen. nih.gov
The combination of ¹H and ²H NMR allows for a comprehensive analysis of the deuterated molecule, confirming its structural integrity and the success of the labeling process. rsc.org
| NMR Technique | Information Obtained | Key Observations for this compound |
| ¹H NMR | Verification of deuterium incorporation by observing the disappearance or reduction of proton signals. rsc.org | The signal corresponding to the α-methyl protons is expected to be absent or significantly reduced. |
| ²H NMR | Direct detection of deuterium nuclei, confirming the position and isotopic enrichment of the label. nih.gov | A signal corresponding to the deuterium on the α-methyl group would be observed, confirming deuteration at the desired position. |
| ¹³C NMR | Provides information about the carbon skeleton of the molecule. qorganica.es | The carbon spectrum remains largely unchanged, confirming the overall structure is intact. |
Mass Spectrometric Approaches for Isotopic Purity and Metabolite Identification in Research Contexts
Mass spectrometry (MS) is a highly sensitive technique used to determine the isotopic purity of this compound and to identify its metabolites in research settings. When coupled with a chromatographic separation method like liquid chromatography (LC) or gas chromatography (GC), it becomes a powerful tool for quantitative and qualitative analysis.
To assess isotopic purity, the mass spectrum of this compound is analyzed for the presence of the molecular ion corresponding to the deuterated compound (e.g., m/z 209 for C₁₃H₁₅D₃O₂) and the non-deuterated compound (m/z 206). The relative intensities of these peaks allow for the calculation of the isotopic enrichment. High-resolution mass spectrometry (HR-MS) is particularly valuable as it can resolve ions with very small mass differences, enabling accurate determination of isotopic composition. rsc.orgalmacgroup.com
In metabolic studies, LC-MS/MS is frequently employed to identify and quantify metabolites of ibuprofen. nih.govchromatographyonline.com This technique involves the separation of metabolites by LC, followed by their detection and fragmentation in the mass spectrometer. For this compound, the deuterium label serves as a stable isotope tracer, allowing for the differentiation of the drug and its metabolites from endogenous compounds. nih.gov The mass shift of 3 Da in the molecular ions and fragment ions of the deuterated species facilitates their identification. nih.govnih.gov For example, in selected reaction monitoring (SRM) mode, specific mass transitions for the deuterated and non-deuterated compounds can be monitored to enhance selectivity and sensitivity. chromatographyonline.comnih.gov
Common metabolic pathways for ibuprofen include hydroxylation and carboxylation. nih.gov The use of this compound in such studies helps to elucidate the stereoselective metabolism of the drug.
| Mass Spectrometry Technique | Application | Key Findings and Transitions |
| GC-MS | Quantification of deuterated and non-deuterated ibuprofen. nih.govnih.gov | Selected ion monitoring of m/z 205 for d₀-ibuprofen and m/z 208 for d₃-ibuprofen after derivatization. nih.gov |
| LC-MS/MS | Isotopic purity determination and metabolite identification. mdpi.comchromatographyonline.comnih.gov | SRM transitions for ibuprofen (m/z 205 → 161) and ibuprofen-d3 (m/z 208 → 164). chromatographyonline.comnih.gov |
| HR-MS (e.g., Q-Tof) | Accurate mass measurement for isotopic enrichment and structural elucidation of metabolites. rsc.org | Provides elemental composition of precursor and fragment ions with high accuracy (<5 ppm error). |
Future Perspectives and Emerging Research Directions for Deuterated Chiral Nsaids
Potential of (R)-Ibuprofen-d3 in Drug-Drug Interaction Mechanistic Studies
This compound is a valuable tool for understanding the mechanisms of drug-drug interactions (DDIs). The deuterium (B1214612) label enables researchers to differentiate the metabolic pathway of administered this compound from that of non-deuterated ibuprofen (B1674241) that may be present. This distinction is vital for accurately evaluating how one drug affects the metabolism of another. nih.gov
A key metabolic process for (R)-ibuprofen is its transformation into (S)-ibuprofen. By using this compound, the extent of this chiral inversion can be precisely measured when other drugs are present. nih.govosti.gov If a co-administered drug inhibits the enzymes responsible for this conversion, a reduced level of (S)-Ibuprofen-d3 will be observed, providing clear, mechanistic information about the DDI.
Additionally, (R)-ibuprofen is metabolized through oxidation, primarily by the cytochrome P450 (CYP) enzyme CYP2C9. mdpi.com When this compound is administered with a potential inhibitor or inducer of CYP2C9, any changes in the formation of deuterated oxidative metabolites can be monitored. This allows for a definitive evaluation of the DDI at the level of specific metabolic pathways.
For example, a hypothetical study to examine the inhibitory effects of a new chemical entity (NCE) on (R)-ibuprofen metabolism could be structured as follows:
Administer this compound to a test system, such as human liver microsomes.
Measure the formation of (S)-Ibuprofen-d3 and deuterated hydroxyibuprofen metabolites using mass spectrometry.
Co-administer the NCE with this compound.
Re-measure the formation of the deuterated metabolites.
A notable decrease in the formation of deuterated metabolites when the NCE is present would suggest a clinically significant DDI.
Table 1: Hypothetical Data from a Drug-Drug Interaction Study with this compound
| Analyte | Concentration (ng/mL) without NCE | Concentration (ng/mL) with NCE | Percent Inhibition |
|---|---|---|---|
| (S)-Ibuprofen-d3 | 150 | 75 | 50% |
| 2-Hydroxyibuprofen-d3 | 200 | 50 | 75% |
| 3-Hydroxyibuprofen-d3 | 100 | 25 | 75% |
Integration with Systems Biology Approaches for Comprehensive Metabolic Mapping
Systems biology provides a powerful framework for integrating data from studies involving deuterated drugs to create comprehensive metabolic maps. nih.gov By combining the precise metabolic data from this compound with broad "omics" data like genomics, transcriptomics, proteomics, and metabolomics, a more complete understanding of the drug's effects can be achieved. chempep.com
For instance, a study could administer this compound to a group of individuals and then conduct a genome-wide association study (GWAS) to find genetic variations linked to differences in metabolic rates. This could uncover new genetic polymorphisms that affect ibuprofen metabolism. Analyzing changes in the liver cells' transcriptome and proteome after exposure to this compound can identify the specific genes and proteins that are altered, helping to build detailed models of the regulatory networks controlling the drug's metabolism.
This integrated approach can also reveal off-target effects. By tracking global changes in the metabolome after administering this compound, researchers might identify unexpected metabolic disturbances that could be related to adverse reactions or previously unknown therapeutic benefits. tandfonline.com
Table 2: Example of a Multi-Omics Approach with this compound
| Omics Data | Information Gained | Potential Application |
|---|---|---|
| Genomics (GWAS) | Genetic variants influencing metabolism | Personalized medicine, predicting patient response |
| Transcriptomics | Changes in gene expression | Identifying regulatory networks |
| Proteomics | Changes in protein abundance | Pinpointing key metabolic enzymes |
| Metabolomics | Global metabolic perturbations | Discovering off-target effects |
Advancements in High-Throughput Analytical Techniques for Deuterated Analogs
The full research potential of deuterated analogs such as this compound is unlocked by sensitive, specific, and high-throughput analytical techniques. researchgate.net Recent progress in mass spectrometry (MS) and chromatography is providing the necessary tools for these detailed investigations. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the leading method for quantifying drugs and their metabolites in biological samples. nih.gov The high selectivity of tandem MS allows for the differentiation between deuterated and non-deuterated compounds, as well as their various metabolites, even at very low levels. chromatographyonline.comresearchgate.net Modern LC-MS/MS systems also offer fast analysis times, which is crucial for large-scale studies. acs.org
High-resolution mass spectrometry (HRMS) is another valuable technique that provides very accurate mass measurements, which helps in identifying unknown metabolites. tandfonline.com In chromatography, ultra-high-performance liquid chromatography (UHPLC) uses smaller particles to achieve faster and more efficient separations. The development of new chiral stationary phases is also improving the separation of enantiomers like (R)- and (S)-ibuprofen, which is key to accurately measuring chiral inversion. researchgate.net
Table 3: Comparison of Analytical Techniques for Deuterated Analogs
| Technique | Advantages | Application in this compound Studies |
|---|---|---|
| LC-MS/MS | High sensitivity and selectivity, high throughput | Quantifying this compound and its metabolites in biological samples nih.gov |
| HRMS | Accurate mass measurement, identification of unknowns | Identifying novel metabolites of this compound tandfonline.com |
| UHPLC | Fast and efficient separations | Rapid analysis of large sample sets |
| Chiral Chromatography | Separation of enantiomers | Quantifying the chiral inversion of this compound to (S)-Ibuprofen-d3 researchgate.net |
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate the pharmacokinetic behavior of (R)-Ibuprofen-d3 compared to its non-deuterated counterpart?
- Methodological Guidance : Use deuterated internal standards (e.g., this compound sodium salt) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accurate quantification. Include control groups to account for isotopic effects on metabolic stability and plasma protein binding. Validate assay parameters (e.g., linearity, precision, recovery) per FDA/EMA guidelines for bioanalytical method validation . For in vitro studies, employ human hepatocytes or microsomal preparations to assess metabolic pathways and deuterium’s impact on CYP450-mediated oxidation .
Q. What analytical techniques are recommended for validating the enantiomeric purity of this compound in synthetic batches?
- Methodological Guidance : Utilize chiral stationary-phase HPLC or supercritical fluid chromatography (SFC) with polarimetric detection to resolve (R)- and (S)-enantiomers. Cross-validate results using nuclear magnetic resonance (NMR) spectroscopy, focusing on deuterium-induced chemical shift differences in the α-methyl group. Ensure calibration curves meet ICH Q2(R1) criteria for specificity and robustness .
Q. How can researchers distinguish between COX-independent anti-inflammatory mechanisms (e.g., NF-κB inhibition) and isotopic effects in this compound studies?
- Methodological Guidance : Conduct parallel experiments with non-deuterated (R)-Ibuprofen and COX-specific inhibitors (e.g., celecoxib) in cell-based assays (e.g., LPS-stimulated macrophages). Measure prostaglandin E2 (PGE2) levels (via ELISA) and NF-κB nuclear translocation (via immunofluorescence). Use siRNA knockdown of COX-1/COX-2 to isolate NF-κB pathway contributions .
Advanced Research Questions
Q. How should contradictory data on this compound’s metabolic stability be reconciled across studies using different model systems?
- Methodological Guidance : Perform a systematic review of experimental variables, including:
- Deuterium isotope effects : Assess whether deuterium incorporation alters metabolic rate constants (e.g., ) in enzyme kinetics studies .
- Model system limitations : Compare data from recombinant CYP isoforms vs. primary hepatocytes to identify system-specific biases .
- Analytical variability : Reanalyze raw data from conflicting studies using uniform statistical models (e.g., mixed-effects regression) to isolate methodological discrepancies .
Q. What strategies ensure the ethical use of this compound in translational research involving human-derived samples?
- Methodological Guidance :
- Institutional Review Board (IRB) compliance : Obtain approval for studies using human tissues (e.g., synovial fluid, plasma) and disclose deuterated compound use in informed consent forms .
- Data anonymization : Apply pseudonymization protocols to patient metadata when sharing datasets containing this compound pharmacokinetic results, adhering to GDPR and HIPAA standards .
Q. How can researchers optimize isotopic separation in mass spectrometry to avoid interference from endogenous ibuprofen metabolites when quantifying this compound?
- Methodological Guidance :
- High-resolution MS : Use quadrupole-time-of-flight (Q-TOF) instruments with mass accuracy < 2 ppm to resolve ions of this compound ( 209.29) from non-deuterated metabolites.
- Sample preparation : Implement solid-phase extraction (SPE) with deuterated analogs as recovery standards to minimize matrix effects .
Q. What frameworks are suitable for synthesizing contradictory findings on this compound’s role in neuroinflammatory models?
- Methodological Guidance : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality. Use thematic analysis to categorize results by:
- Experimental design : e.g., in vivo vs. in vitro models, dose regimens.
- Outcome measures : e.g., cytokine profiles, behavioral endpoints.
- Deuterium-specific artifacts : e.g., isotopic effects on blood-brain barrier permeability .
Methodological Pitfalls to Avoid
- Overlooking deuterium exchange : Monitor deuterium loss in aqueous solutions during long-term stability studies .
- Ignoring enantiomer cross-talk : Validate chiral separation methods to prevent (S)-enantiomer contamination, which may confound mechanistic conclusions .
- Inadequate power analysis : Use G*Power software to calculate sample sizes for animal/human studies, ensuring detection of small effect sizes introduced by deuterium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
